molecular formula C10H15NO2 B13632366 1-Amino-3-(3-methoxyphenyl)propan-2-ol

1-Amino-3-(3-methoxyphenyl)propan-2-ol

Cat. No.: B13632366
M. Wt: 181.23 g/mol
InChI Key: WDAQWUSTFZLBOC-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methoxyphenyl)propan-2-ol is a β-amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 3-methoxyphenyl group at position 2.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-3-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6,9,12H,5,7,11H2,1H3

InChI Key

WDAQWUSTFZLBOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(CN)O

Origin of Product

United States

Scientific Research Applications

The compound 1-Amino-3-(3-methoxyphenyl)propan-2-ol and its derivatives have a variety of applications in scientific research, including use as a building block in synthesizing complex molecules, and potential therapeutic applications. This article aims to provide a detailed review of its applications, research findings, and insights from verified sources.

Chemical Properties and Reactions

The molecular formula for 2-Amino-3-(3-methoxyphenyl)propan-1-ol is C10H15NO2 . The compound undergoes several types of chemical reactions:

  • Oxidation Oxidation reactions can convert the alcohol group to a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction can produce different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The amino group can be substituted with other functional groups under appropriate conditions, and reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Scientific Research Applications

1-Amino-3-(3-methoxyphenyl)propan-2-ol is a chiral compound with potential biological activities stemming from its amino, hydroxyl, and methoxyphenyl groups. These groups facilitate various biochemical interactions, making it useful in exploring therapeutic potential and drug development.

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL (Note: the search results refer to a similar, but not identical, molecule) has a wide range of applications in scientific research:

  • Chemistry It is used as a chiral building block in the synthesis of complex molecules.
  • Biology The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
  • Medicine It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
  • Industry The compound is used in the production of various fine chemicals and pharmaceuticals.

The mechanism of action involves interaction with molecular targets like enzymes or receptors, where the compound's stereochemistry is crucial for binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Biological Activities

The biological activity of 1-Amino-3-(3-methoxyphenyl)propan-2-ol primarily involves:

  • Enzyme Inhibition: The hydroxyl and amino groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding: The compound may act as a ligand for various receptors, influencing signaling pathways and physiological responses.

Other potential activities:

  • Antioxidant Activity Compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is essential for preventing cellular damage and could have implications in aging and neurodegenerative diseases.
  • Neuroprotective Effects This compound may influence neurotransmitter systems, particularly through modulation of serotonin and dopamine pathways, which could be beneficial in treating mood disorders or neurodegenerative conditions.
  • Anti-inflammatory Effects The compound has shown potential in modulating inflammatory responses and may contribute to alleviating conditions such as arthritis or other inflammatory diseases by inhibiting pro-inflammatory cytokines.

Related Compounds

Similar Compounds:

  • (1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a methoxy group at the 3-position of the phenyl ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Case Studies

The following table contains studies of related compounds that provide insights into the potential effects of 1-Amino-3-(3-methoxyphenyl)propan-2-ol:

StudyFindings
Study A (2020)Demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties.
Study B (2021)Reported neuroprotective effects in animal models of Parkinson's disease, highlighting its potential as a therapeutic agent.
Study C (2022)Identified antioxidant activity through DPPH radical scavenging assays, indicating its role in reducing oxidative stress.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
1-Amino-3-(3-methoxyphenyl)propan-2-ol 3-Methoxyphenyl C10H15NO2 181.23* Not explicitly listed Reference compound
1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol Furan-2-ylmethoxy C8H13NO3 171.19 5380-89-2 Oxygen-linked furan instead of phenyl
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol 4-Chloro-3-methylphenoxy C10H14ClNO2 215.68 71954-32-0 Chloro and methyl substituents on phenyl
1-Amino-3-(4-bromophenoxy)propan-2-ol 4-Bromophenoxy C9H12BrNO2 258.11 112169-36-5 Bromine substituent on phenyl
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride hydrate 2,6-Dimethylphenoxy C11H20ClNO3 257.73 1052527-93-1 Dimethylphenoxy with hydrochloride hydrate
1-Amino-3-(dimethylamino)propan-2-ol Dimethylamino C5H14N2O 118.18 50411-39-7 Alkylamino substituent instead of aryloxy

*Calculated based on analogous structures.

Key Observations :

  • Aromatic vs. Heterocyclic Substituents: The furan derivative (C8H13NO3) replaces the phenyl group with a heterocyclic furan, reducing molecular weight and altering solubility due to increased polarity .
  • Steric and Electronic Modifications: Dimethylphenoxy (C11H20ClNO3) introduces steric hindrance, while the hydrochloride hydrate form improves crystallinity for purification .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Melting Point Boiling Point Purity Stability/Sensitivity
1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol Water, ethanol, methanol Not reported Not reported ≥95% Sensitive to oxidation
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol Limited data (likely organic solvents) N/A N/A Undefined Lab use only (irritant)
1-Amino-3-(4-bromophenoxy)propan-2-ol Likely organic solvents N/A N/A 100% Requires GHS-compliant handling
1-Amino-3-(dimethylamino)propan-2-ol Polar solvents Not reported Not reported High Stable at room temperature

Key Findings :

  • Solubility Trends: The furan derivative’s solubility in polar solvents (water, ethanol) contrasts with halogenated analogs, which are more lipophilic .
  • Purity and Handling: Halogenated compounds (e.g., 4-bromophenoxy) often require stringent safety protocols due to irritant properties .

Key Insights :

  • Pharmaceutical Potential: Halogenated analogs show promise as β-blocker intermediates, leveraging structural similarity to propranolol derivatives .
  • Synthetic Utility : The furan derivative’s heterocyclic structure is valuable in designing bioactive molecules with improved metabolic stability .

Biological Activity

1-Amino-3-(3-methoxyphenyl)propan-2-ol, also known as a phenylpropanolamine derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological systems, including its interactions with neurotransmitter systems, potential anticancer properties, and antioxidant activities.

Chemical Structure and Properties

The chemical structure of 1-Amino-3-(3-methoxyphenyl)propan-2-ol can be represented as follows:

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol
  • IUPAC Name : 1-amino-3-(3-methoxyphenyl)propan-2-ol

This compound features an amino group, a hydroxyl group, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

The biological activity of 1-Amino-3-(3-methoxyphenyl)propan-2-ol is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to act as a monoamine reuptake inhibitor, impacting dopamine and norepinephrine levels in the brain. This mechanism underlies its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Amino-3-(3-methoxyphenyl)propan-2-ol. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10–33Inhibition of tubulin polymerization
MDA-MB-231 (Triple-Negative Breast Cancer)23–33Induction of apoptosis and cell cycle arrest

In these studies, the compound was shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antioxidant Activity

1-Amino-3-(3-methoxyphenyl)propan-2-ol has also been evaluated for its antioxidant properties. It demonstrated significant radical scavenging activity in various assays, outperforming traditional antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have investigated the pharmacological effects of 1-Amino-3-(3-methoxyphenyl)propan-2-ol:

  • Study on Antiproliferative Effects :
    • A study published in MDPI evaluated the effects of this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, confirming its potential as an anticancer agent .
  • Antioxidant Efficacy Assessment :
    • Another research highlighted the antioxidant capacity of derivatives related to 1-Amino-3-(3-methoxyphenyl)propan-2-ol. The study employed DPPH radical scavenging methods to quantify antioxidant activity, revealing that certain derivatives exhibited up to 1.4 times higher activity than ascorbic acid .

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